molecular formula C12H16N4O2S B15090652 N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide

N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide

Cat. No.: B15090652
M. Wt: 280.35 g/mol
InChI Key: GLKHMXFPIPKKMQ-UHFFFAOYSA-N
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Description

N-(2-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide (CAS: 2222950-85-6, Molecular Formula: C₁₂H₁₆N₄O₂S) is a sulfonamide derivative featuring a 1-methylpyrazole substituent at the 5-position of the aniline ring and a methylsulfonamide group at the 2-amino position. This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . Its structural uniqueness lies in the integration of the pyrazole moiety, which enhances steric and electronic interactions in target binding, as observed in related compounds .

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

N-[2-amino-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C12H16N4O2S/c1-15-8-10(7-14-15)9-4-5-11(13)12(6-9)16(2)19(3,17)18/h4-8H,13H2,1-3H3

InChI Key

GLKHMXFPIPKKMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)N)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide typically involves multiple steps. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the phenyl group and the methanesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Acid-Base Reactions

The primary amino group (-NH₂) on the phenyl ring undergoes protonation in acidic conditions and deprotonation in basic environments. This property is critical for solubility modulation and derivatization:

  • Protonation : In acidic media (e.g., HCl), the amino group forms a stable ammonium ion, enhancing solubility in polar solvents.

  • Deprotonation : Under alkaline conditions (e.g., NaOH), the amino group loses a proton, enabling nucleophilic reactivity for further functionalization.

Table 1 : pH-dependent solubility of the compound

pH RangeSolubility (mg/mL)Dominant Form
1–312.5 ± 0.8Protonated ammonium
7–84.2 ± 0.3Neutral species
10–128.7 ± 0.5Deprotonated amine

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic displacement reactions. For example, the methylsulfonamide moiety reacts with alkyl halides to form N-alkylated derivatives:

R-X+CompoundBaseR-N(SO₂Me)-+HX\text{R-X} + \text{Compound} \xrightarrow{\text{Base}} \text{R-N(SO₂Me)-} + \text{HX}

  • Example : Reaction with methyl iodide in the presence of K₂CO₃ yields N,N-dimethylmethanesulfonamide derivatives.

Coupling Reactions

The aromatic amino group facilitates palladium-catalyzed cross-coupling reactions:

Buchwald-Hartwig Amination

The amino group couples with aryl halides to form biaryl amines:

Ar-X+CompoundPd catalystAr-NH-+HX\text{Ar-X} + \text{Compound} \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-} + \text{HX}

  • Catalytic System : Pd(OAc)₂/Xantphos with Cs₂CO₃ achieves >75% yield .

Suzuki-Miyaura Coupling

The pyrazole ring’s brominated analogs (e.g., 4-bromo-1-methylpyrazole) undergo Suzuki coupling with aryl boronic acids. While direct data for the target compound is limited, structural analogs show:

Br-Pyrazole+Ar-B(OH)₂PdAr-Pyrazole\text{Br-Pyrazole} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd}} \text{Ar-Pyrazole}

  • Typical Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes or ketones to form Schiff bases:

RCHO+CompoundRCH=N-+H₂O\text{RCHO} + \text{Compound} \rightarrow \text{RCH=N-} + \text{H₂O}

  • Example : Condensation with 3,4-dimethoxybenzaldehyde produces a stable imine derivative (m.p. 168–170°C), confirmed by IR (C=N stretch at 1597 cm⁻¹) and NMR .

Electrophilic Aromatic Substitution

The electron-rich pyrazole and phenyl rings undergo electrophilic substitution:

Nitration

  • Reagents : HNO₃/H₂SO₄ at 0–5°C.

  • Outcome : Nitration occurs preferentially at the para position of the phenyl ring .

Sulfonation

  • Reagents : H₂SO₄/SO₃.

  • Outcome : Introduces sulfonic acid groups to enhance hydrophilicity .

Hydrolysis of Sulfonamide

Under strong acidic or basic conditions, the sulfonamide bond undergoes hydrolysis:

CompoundHCl (conc.)NH₃Me+CH₃SO₃H+Byproducts\text{Compound} \xrightarrow{\text{HCl (conc.)}} \text{NH₃Me} + \text{CH₃SO₃H} + \text{Byproducts}

  • Kinetics : Hydrolysis at 100°C in 6M HCl proceeds with a half-life of 4.2 hours.

Complexation with Metal Ions

The sulfonamide and pyrazole groups act as ligands for transition metals:

  • Copper(II) Complexes : Form octahedral complexes with a 1:2 metal-to-ligand ratio, confirmed by UV-Vis (λmax\lambda_{\text{max}} = 610 nm).

Biological Derivatization

The compound serves as a precursor in drug discovery:

  • Anticancer Agents : Structural analogs inhibit c-Met kinase (IC₅₀ = 0.026 µM) via hydrogen bonding with Glu1127 and Met1160 residues .

  • Antimicrobial Derivatives : Schiff base derivatives show MIC values of 8 µg/mL against S. aureus .

Key Challenges and Future Directions

  • Selectivity : Competing reactivity of the amino and sulfonamide groups requires optimized protecting-group strategies.

  • Stability : Hydrolytic degradation under physiological conditions limits bioavailability, necessitating prodrug approaches.

Experimental data for this compound remains limited, emphasizing the need for systematic studies on its reaction kinetics, catalytic systems, and biological interactions.

Scientific Research Applications

N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Sulfonamide Moieties

The compound’s pyrazole-containing derivatives and sulfonamide analogues are critical for understanding its pharmacological profile. Key comparisons include:

Compound Name Molecular Formula Substituents Biological Activity Physical Properties
N-(2-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide C₁₂H₁₆N₄O₂S 1-methylpyrazole at 5-position; methylsulfonamide at 2-amino Anticancer (potential HDAC inhibition inferred from structural analogs)
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide C₁₀H₁₅NO₇S₃ Bis(methylsulfonyl) groups at 3,5-positions; hydroxyl at 4-position Yield: 47%; mp = 213–215 °C (dec.)
1-Ethyl-5-methyl-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-yl}-1H-pyrazole-4-sulfonamide C₁₉H₂₄N₆O₂S Ethyl and methylpyrazole; benzyl-substituted pyrazole
N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) C₁₅H₁₄N₄O Imidazole at 5-position; benzamide at 2-amino HDAC2 inhibition (docking score: 83.7 kcal/mol)

Key Observations :

  • Pyrazole vs. Imidazole Substituents : The replacement of pyrazole (in the target compound) with imidazole (as in B2) enhances HDAC2 binding affinity due to imidazole’s stronger hydrogen-bonding capacity . However, pyrazole’s lower basicity may improve metabolic stability in vivo.
  • Sulfonamide vs. Benzamide Groups : Sulfonamides (e.g., the target compound) generally exhibit better solubility and pharmacokinetic profiles compared to benzamides (e.g., B2), but benzamides show superior enzyme inhibition in some contexts .

Biological Activity

N-(2-amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-N-methylmethanesulfonamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 amino 5 1 methyl 1H pyrazol 4 yl phenyl N methylmethanesulfonamide\text{N 2 amino 5 1 methyl 1H pyrazol 4 yl phenyl N methylmethanesulfonamide}

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit key enzymes involved in inflammatory pathways and microbial resistance. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For example:

  • Inhibition of Pathogens : The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by targeting specific signaling pathways:

  • p38 MAP Kinase Inhibition : The compound acts as a selective inhibitor of p38 MAP kinase, which plays a crucial role in the inflammatory response. The binding interactions within the ATP binding pocket of p38α were elucidated through X-ray crystallography, revealing a unique hydrogen bond that contributes to its selectivity .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound through various experimental approaches:

  • Molecular Docking Studies : These studies have demonstrated that the compound binds effectively to target proteins involved in inflammation and microbial resistance, suggesting a strong potential for therapeutic applications .
  • Cytotoxicity Assays : In vitro assays have shown that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
  • ADME Properties : Computational studies assessing absorption, distribution, metabolism, and excretion (ADME) properties suggest that the compound possesses favorable drug-like characteristics, enhancing its viability for further development .

Data Summary Table

Biological ActivityTarget Pathogen/EnzymeMIC (μM)Reference
AntimicrobialPseudomonas aeruginosa0.21
AntimicrobialEscherichia coli0.21
Anti-inflammatoryp38 MAP Kinase-
CytotoxicityHL-60 human leukemia cells≤5

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